molecular formula C13H18O B8008845 (2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol

Cat. No.: B8008845
M. Wt: 190.28 g/mol
InChI Key: BRBGRTZARJTVKN-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol is an organic compound with the molecular formula C12H18O It is a cyclopropane derivative with a hydroxyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 4-methylbenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-dimethyl-1-(4-methylphenyl)cyclopropanone.

    Reduction: Formation of 2,2-dimethyl-1-(4-methylphenyl)cyclopropane.

    Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • **2,2-Dimethyl-1-phenylcyclopropyl]methanol
  • **2,2-Dimethyl-1-(4-chlorophenyl)cyclopropyl]methanol
  • **2,2-Dimethyl-1-(4-fluorophenyl)cyclopropyl]methanol

Uniqueness

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[2,2-dimethyl-1-(4-methylphenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-4-6-11(7-5-10)13(9-14)8-12(13,2)3/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBGRTZARJTVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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